BenchChemオンラインストアへようこそ!

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

BCP bioisostere aqueous solubility nonspecific binding

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a 1,3-difunctionalized bicyclo[1.1.1]pentane (BCP) building block that integrates a primary aminomethyl group (−CH₂NH₂) and a nitrile group (−CN) on the rigid, fully sp³-hybridized BCP cage scaffold. BCP motifs are established nonclassical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering enhanced aqueous solubility, reduced nonspecific binding, and improved metabolic stability relative to aromatic counterparts.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 2231675-26-4
Cat. No. B3004238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
CAS2231675-26-4
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESC1C2(CC1(C2)C#N)CN.Cl
InChIInChI=1S/C7H10N2.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-4,8H2;1H
InChIKeyZLBUZIDWVRUJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS 2231675-26-4): A Bifunctional BCP Building Block for PROTAC Linker Design and Phenyl Bioisostere Replacement


3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a 1,3-difunctionalized bicyclo[1.1.1]pentane (BCP) building block that integrates a primary aminomethyl group (−CH₂NH₂) and a nitrile group (−CN) on the rigid, fully sp³-hybridized BCP cage scaffold . BCP motifs are established nonclassical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering enhanced aqueous solubility, reduced nonspecific binding, and improved metabolic stability relative to aromatic counterparts [1]. The hydrochloride salt form (MW 158.63 g/mol) provides the free amine as a solid with typical purity ≥95%, making it directly amenable to amide coupling, reductive amination, and other amine-directed ligation chemistries. This compound is cataloged as a PROTAC linker and has been utilized as a key intermediate in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors .

Why Generic 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile Substitution Fails: Scaffold-Specific Physicochemical and Reactivity Differentiation


Attempting to substitute 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride with a generic BCP analog, a flexible alkyl amine linker, or a para-substituted phenyl building block introduces predictable failures in solubility, pharmacokinetic (PK) performance, metabolic stability, and synthetic efficiency. The BCP scaffold confers a ≥50-fold aqueous solubility advantage over para-substituted phenyl rings [1] and markedly reduces nonspecific binding as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. In vivo, BCP-for-phenyl replacement has produced ~4-fold increases in both Cmax and AUC in mouse models [2]. The bridgehead amine geometry on the BCP cage further imparts exceptional nucleophilicity relative to other saturated bicyclic amines such as bicyclo[2.2.2]octan-1-amine (BCO-amine), enabling faster and higher-yielding amide couplings [3]. Critically, the dual functional handle design—aminomethyl for amine-directed conjugation plus nitrile for dipole interactions, hydrogen bonding, or further derivatization—cannot be replicated by mono-functional BCP building blocks such as BCP-1-amine or BCP-1-carbonitrile alone . These scaffold-intrinsic differentiation points are substantiated by the quantitative evidence below.

Quantitative Differentiation Evidence for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride Versus Closest Analogs


≥50-Fold Aqueous Solubility Improvement of BCP-1,3-diyl Over para-Substituted Phenyl Ring

In a systematic head-to-head evaluation by Auberson et al. (Novartis, 2017), replacement of an aromatic para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous thermodynamic solubility by at least 50-fold and markedly decreased nonspecific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. The BCP group also demonstrated a reduced clogP (2.8–3.3 range) relative to ortho-substituted phenyl (3.0–3.5), while achieving water solubility in the 45–60 µM range versus 12–18 µM for the phenyl comparator . In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) bioisostere led to more lipophilic molecules and did not confer the same solubility or NSB benefits, underscoring the specific advantage of the BCP scaffold over other saturated bioisosteres [1].

BCP bioisostere aqueous solubility nonspecific binding CHI(IAM) physicochemical property optimization

~4-Fold Increase in Oral Cmax and AUC for BCP-Containing γ-Secretase Inhibitor Versus Phenyl Parent

Stepan et al. (Bristol-Myers Squibb, J. Med. Chem. 2012) demonstrated that replacing the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif yielded compound 3, an equipotent enzyme inhibitor that achieved an approximately 4-fold increase in both Cmax and AUC values relative to the phenyl parent compound 1 in a mouse model of γ-secretase inhibition [1]. The modified biopharmaceutical properties of the BCP analog translated into excellent oral absorption characteristics, with significant improvements in passive permeability and aqueous solubility also observed [1].

oral absorption Cmax AUC γ-secretase inhibitor BCP bioisostere mouse pharmacokinetics

Enhanced Metabolic Stability: BCP Replacement Reduces Intrinsic Clearance from 26 to 12 µL·min⁻¹·mg⁻¹ in Boscalid Scaffold

In a comparative metabolic stability study using the boscalid scaffold, replacement of the phenyl ring with a bicyclo[1.1.1]pentane group reduced the intrinsic clearance (CI_int) from 26 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹, representing a 2.2-fold improvement in metabolic stability . The same study reported that BCP analogs exhibit a metabolic stability CI_int range of 12–157 µL·min⁻¹·mg⁻¹ versus 26–55 µL·min⁻¹·mg⁻¹ for ortho-substituted phenyl comparators, confirming a consistent trend toward reduced oxidative metabolism . Additional SAR studies by Stepan et al. independently verified the intrinsic advantages of the BCP moiety over conventional phenyl ring replacements with respect to in vitro metabolic stability in human liver microsomes [1].

intrinsic clearance metabolic stability BCP bioisostere boscalid cytochrome P450 liver microsomes

Exceptional Bridgehead Amine Reactivity: BCP-Amine Outperforms BCO-Amine in Amide Coupling with Nadic Anhydride

Lu and Chen (ARKIVOC, 2023) reported that the condensation of BCP-amine with nadic anhydride proceeds significantly more readily than the analogous reaction with bicyclo[2.2.2]octan-1-amine (BCO-amine), which reacted sluggishly under identical conditions [1]. Frontier molecular orbital (FMO) analysis and geometry optimization revealed that the combination of low steric hindrance and high intrinsic nucleophilicity of the BCP bridgehead amine together account for its exceptional reactivity relative to BCO-amine [1]. This finding has direct practical implications for amide coupling efficiency: while BCO-amine required forcing conditions or extended reaction times, BCP-amine underwent clean conversion under standard HATU-mediated coupling conditions to provide the desired IWR1 analog in high yield [1].

BCP-amine bridgehead amine nucleophilicity amide coupling BCO-amine steric hindrance frontier molecular orbital

Dual Functional Handle Architecture: Aminomethyl + Nitrile Enables Orthogonal Reactivity Not Achievable with Mono-Functional BCP Building Blocks

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride uniquely combines a primary aliphatic aminomethyl handle (−CH₂NH₂) at the 3-position with a nitrile (−C≡N) at the bridgehead 1-position on the same BCP cage . This 1,3-bifunctional architecture is structurally distinct from the more common 3-aminobicyclo[1.1.1]pentane-1-carbonitrile (CAS 1936643-30-9), which bears a bridgehead amine directly attached to the cage rather than the methylene-spaced aminomethyl group, conferring different steric and electronic properties for conjugation . The nitrile group serves as a hydrogen bond acceptor, a dipole modulator, and a precursor for further transformations (hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition), while the aminomethyl group provides a flexible, nucleophilic tether for amide bond formation, reductive amination, or bioconjugation [1]. This dual-handle design is explicitly recognized in the PROTAC linker catalog, where the free-base form is listed as a PROTAC linker building block .

bifunctional BCP aminomethyl carbonitrile orthogonal reactivity PROTAC linker building block differentiation

BCP-Carbonitrile Scaffold Validated in RIPK1 Inhibitor Programs with EC50 Values as Low as 16 nM

The BCP-carbonitrile pharmacophore has been independently validated in receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor programs. BindingDB entry BDBM647761 reports that (S)-3-(5-(3,5-difluoro-4-methylphenyl)-3-oxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl)bicyclo[1.1.1]pentane-1-carbonitrile (US20240025912, Compound 1-51) inhibited recombinant GST-tagged human RIPK1 (residues 1–327) with an EC50 of 16 nM [1]. A structurally related BCP-carbonitrile analog (Compound 1-17) exhibited an EC50 of 36.9 nM in the same assay platform, demonstrating that the BCP-carbonitrile moiety can support potent target engagement across multiple chemotypes [2]. The same patent family (US20240025912) further discloses additional BCP-carbonitrile-containing RIPK1 inhibitors with EC50 values below 100 nM, establishing the scaffold as a privileged chemotype for this therapeutically important target in neurodegenerative and inflammatory diseases [3].

RIPK1 inhibitor BCP-carbonitrile kinase inhibitor BindingDB EC50 neurodegeneration

Optimal Application Scenarios for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride Based on Quantitative Differentiation Evidence


PROTAC Linker Design Leveraging Dual Functional Handles and Favorable Physicochemical Properties

The bifunctional aminomethyl-nitrile architecture on the rigid BCP scaffold makes this compound an ideal PROTAC linker building block. The primary amine enables direct conjugation to E3 ligase ligands or target protein warheads via standard amide coupling, while the nitrile group provides a secondary attachment point or polarity-tuning element. The BCP core's demonstrated ≥50-fold solubility advantage over phenyl linkers [1] and markedly reduced nonspecific binding (lower CHI(IAM) values) [1] directly address two critical failure modes in PROTAC development: poor aqueous solubility of the ternary complex and nonproductive membrane binding. The enhanced bridgehead amine nucleophilicity relative to BCO-amine [2] ensures efficient coupling yields during PROTAC assembly. The free-base form is explicitly cataloged as a PROTAC linker by MedChemExpress .

Phenyl Ring Bioisostere Replacement for Oral Drug Candidate Optimization

When a lead series contains a para-substituted phenyl ring that limits solubility, causes high nonspecific binding, or drives excessive metabolic clearance, 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride offers a saturated bioisostere replacement with validated advantages. The BCP scaffold has demonstrated ~4-fold increases in oral Cmax and AUC in mouse models while maintaining equipotent target engagement [1]. Intrinsic clearance in human liver microsomes is reduced ~2.2-fold (26 → 12 µL·min⁻¹·mg⁻¹ in the boscalid scaffold comparison) [2]. These gains are scaffold-intrinsic and expected to translate to analogs incorporating this building block. The aminomethyl handle further allows the BCP to be incorporated at positions requiring an amine tether for target interaction.

RIPK1 Kinase Inhibitor Development for Neurodegenerative and Inflammatory Disease Programs

The BCP-carbonitrile chemotype has been validated in the US20240025912 patent family as a core scaffold for potent RIPK1 inhibitors, with lead compounds achieving EC50 values of 16–37 nM against recombinant human RIPK1 [1]. 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride serves as an advanced intermediate for constructing RIPK1 inhibitor candidates, with the nitrile positioned to engage the RIPK1 ATP-binding pocket as a hydrogen bond acceptor and the aminomethyl group available for diversification to optimize selectivity and ADME properties. RIPK1 is a high-priority target for neurodegenerative diseases (Alzheimer's, ALS, multiple sclerosis) and inflammatory disorders, making this compound strategically relevant for drug discovery programs in these therapeutic areas [2].

Bioconjugation and Chemical Probe Synthesis Requiring Rigid, sp³-Rich Linker Chemistry

For chemical biology applications requiring site-specific bioconjugation—such as fluorescent probe attachment, affinity tag installation, or stapled peptide construction—the rigid BCP core provides a structurally defined, sp³-rich spacer that minimizes conformational flexibility and reduces nonspecific hydrophobic interactions compared to alkyl or PEG linkers. The aminomethyl group offers a nucleophilic handle for NHS ester, isothiocyanate, or reductive amination-based conjugation, while the nitrile serves as an infrared reporter group (~2240 cm⁻¹ in Raman/IR) that enables direct quantification of labeling efficiency without additional chromophores. The scaffold's proven low nonspecific binding characteristics [1] are critical for applications requiring clean signal-to-noise ratios in cellular imaging or target engagement assays.

Quote Request

Request a Quote for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.